molecular formula C15H11FO4 B6378726 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1261919-28-1

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378726
CAS RN: 1261919-28-1
M. Wt: 274.24 g/mol
InChI Key: FBCNHLPQOSQTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, or 6-FMP, is a highly useful and versatile chemical compound. It is a white crystalline solid with a melting point of approximately 160°C. It is soluble in most organic solvents, including water, alcohols, and ethers. 6-FMP is a derivative of phenol, a common organic compound, and has a wide range of applications in science and industry.

Scientific Research Applications

6-FMP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, such as polyesters and polyamides. It is also used as a catalyst in the synthesis of various organic compounds.

Mechanism of Action

6-FMP acts as a nucleophile in organic reactions, meaning that it can react with electrophiles such as alkyl halides and acid chlorides. It can also act as a reducing agent, meaning that it can reduce the oxidation state of an organic compound.
Biochemical and Physiological Effects
6-FMP does not have any known biochemical or physiological effects in humans or animals. It is non-toxic and is not known to be carcinogenic or mutagenic. It is not absorbed through the skin and is not known to be a skin irritant.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-FMP in laboratory experiments is its relatively low cost and ease of use. It is also highly soluble in most organic solvents and has a wide range of applications in organic synthesis. However, it is important to note that 6-FMP is a highly flammable compound and should be handled with care.

Future Directions

The future of 6-FMP is bright. It is likely that it will continue to be used in a wide range of scientific research applications, including organic synthesis, polymer synthesis, and catalysis. It may also find use in the development of new pharmaceuticals, dyes, and other organic compounds. Additionally, research into the potential biochemical and physiological effects of 6-FMP could lead to new medical applications.

Synthesis Methods

6-FMP can be synthesized in several different ways, but the most common method is the Williamson ether synthesis. In this method, a primary alcohol is reacted with a phenol and an alkyl halide in the presence of a base. The reaction produces an ether, which is then hydrolyzed to yield 6-FMP. This method is relatively simple and yields a high yield of 6-FMP.

properties

IUPAC Name

methyl 3-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)9-5-6-11(13(16)7-9)12-4-2-3-10(8-17)14(12)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCNHLPQOSQTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685303
Record name Methyl 2-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol

CAS RN

1261919-28-1
Record name Methyl 2-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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